molecular formula C18H18N2S2 B12182438 4-Cyclohexylthio-2-(2-thienyl)quinazoline

4-Cyclohexylthio-2-(2-thienyl)quinazoline

Cat. No.: B12182438
M. Wt: 326.5 g/mol
InChI Key: NEZSXXIOIWGPGF-UHFFFAOYSA-N
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Description

4-Cyclohexylthio-2-(2-thienyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The unique structure of this compound, which includes a cyclohexylthio group and a thienyl group, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylthio-2-(2-thienyl)quinazoline can be achieved through several methods. One common approach involves the use of o-aminobenzylamine and benzylamine as starting materials. The reaction typically includes the following steps:

    Oxidative Imine Synthesis: This step involves the formation of an imine intermediate through the oxidation of the starting materials.

    Intermolecular Condensation: The imine intermediate undergoes condensation with a suitable reagent to form a cyclic structure.

    Intramolecular Cyclization: The cyclic intermediate undergoes cyclization to form the quinazoline core.

    Aromatization: The final step involves the aromatization of the quinazoline core to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of more scalable and efficient methods, such as palladium-catalyzed cross-coupling reactions. These methods offer high yields and can be performed under relatively mild conditions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylthio-2-(2-thienyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclohexylthio-2-(2-thienyl)quinazoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Cyclohexylthio-2-(2-thienyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclohexylthio-2-(2-thienyl)quinazoline is unique due to the presence of both cyclohexylthio and thienyl groups. These groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H18N2S2

Molecular Weight

326.5 g/mol

IUPAC Name

4-cyclohexylsulfanyl-2-thiophen-2-ylquinazoline

InChI

InChI=1S/C18H18N2S2/c1-2-7-13(8-3-1)22-18-14-9-4-5-10-15(14)19-17(20-18)16-11-6-12-21-16/h4-6,9-13H,1-3,7-8H2

InChI Key

NEZSXXIOIWGPGF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=NC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

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